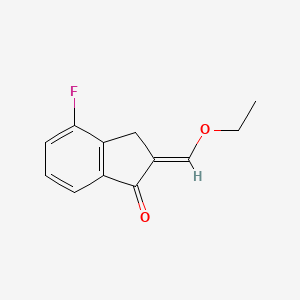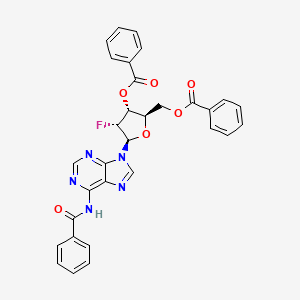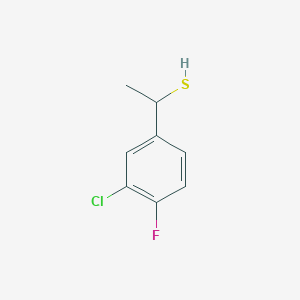
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8ClFS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 3-chloro-4-fluorophenyl group
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-fluorophenyl)ethane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzene and ethane-1-thiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the oxidation of the thiol group. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with the halogenated benzene derivative.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation with H2O2 can yield sulfonic acids, while nitration with HNO3 can introduce nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)ethane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the aromatic ring can engage in π-π interactions with aromatic amino acids, influencing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)ethane-1-ol: This compound has a hydroxyl group (-OH) instead of a thiol group, leading to different chemical reactivity and biological activity.
1-(3-Chloro-4-fluorophenyl)ethane-1-amine: The presence of an amine group (-NH2) alters the compound’s basicity and potential interactions with biological targets.
1-(3-Chloro-4-fluorophenyl)ethane-1-carboxylic acid: The carboxylic acid group (-COOH) introduces acidity and the ability to form salts and esters.
Propriétés
Formule moléculaire |
C8H8ClFS |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8ClFS/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 |
Clé InChI |
CSPBXNLFMWEQNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)F)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


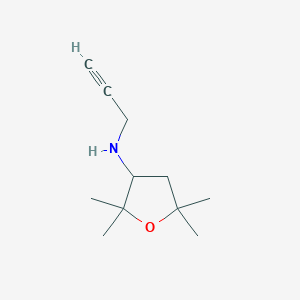
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)

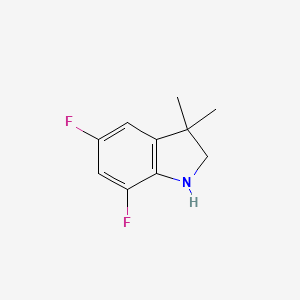
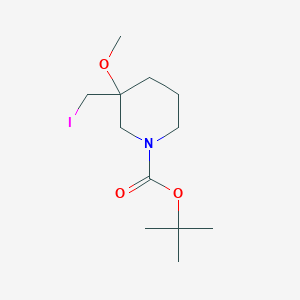
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
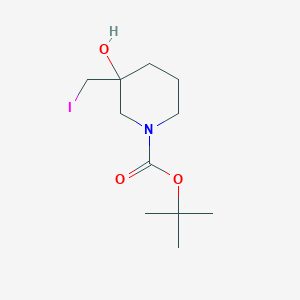

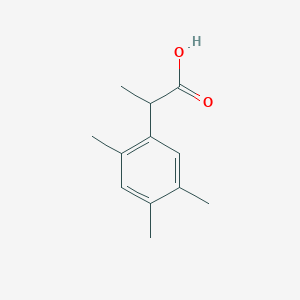
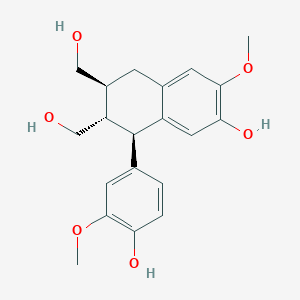
![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
